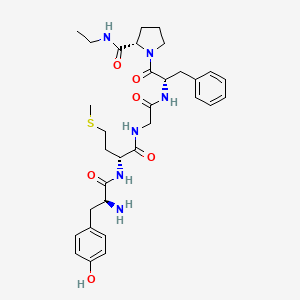![molecular formula C13H30N4O B14483737 Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- CAS No. 64971-38-6](/img/structure/B14483737.png)
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. This process results in the formation of dimethylaminopropionitrile, which is then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
Propanamide: Another amide with different functional groups and reactivity.
Uniqueness
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is unique due to its multiple dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
64971-38-6 |
|---|---|
Molecular Formula |
C13H30N4O |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
3-[bis[3-(dimethylamino)propyl]amino]propanamide |
InChI |
InChI=1S/C13H30N4O/c1-15(2)8-5-10-17(12-7-13(14)18)11-6-9-16(3)4/h5-12H2,1-4H3,(H2,14,18) |
InChI Key |
DIJRQOMXALAFBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


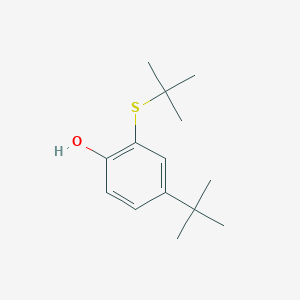
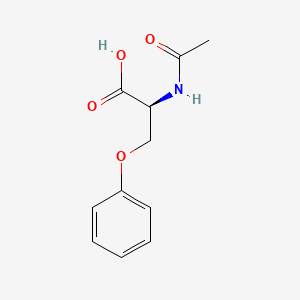
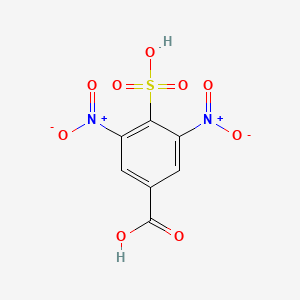
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

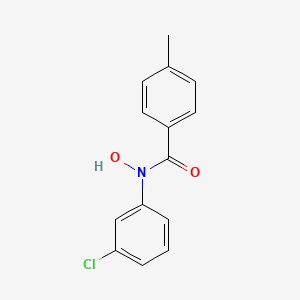
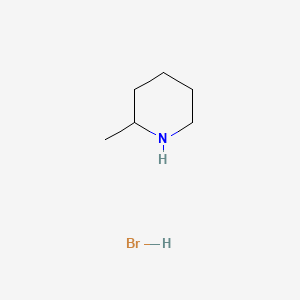
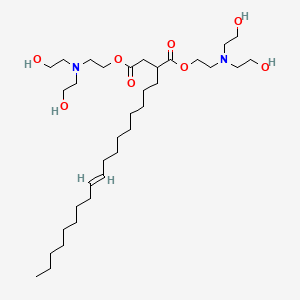
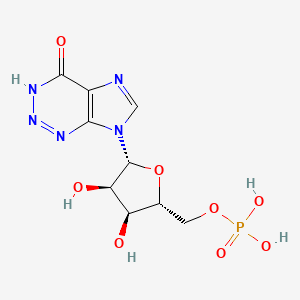
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
